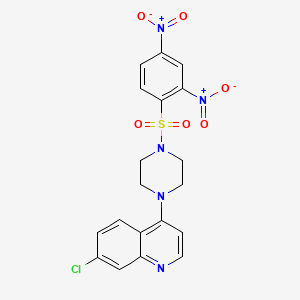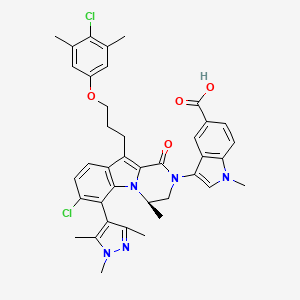
VU0661013
Vue d'ensemble
Description
VU0661013 est un inhibiteur puissant et sélectif de la leucémie myéloïde cellulaire 1 (MCL-1), un membre de la famille des protéines de la leucémie lymphoïde B2 (BCL-2). Ce composé a montré un potentiel significatif pour induire l'apoptose dans les cellules cancéreuses, en particulier dans la leucémie aiguë myéloïde (LAM) et d'autres tumeurs malignes résistantes aux traitements traditionnels .
Applications De Recherche Scientifique
VU0661013 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of MCL-1 and its effects on cellular processes.
Biology: Employed in research to understand the role of MCL-1 in apoptosis and cell survival.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new anticancer drugs and in the study of drug resistance mechanisms
Mécanisme D'action
Target of Action
VU0661013 is a potent and selective inhibitor of myeloid cell leukemia-1 (MCL-1) . MCL-1 is a member of the Bcl-2 family of proteins, which are key regulators of the apoptotic process . It plays a crucial role in the survival of cancer cells by inhibiting apoptosis .
Mode of Action
This compound exhibits a K_i of 97±30 pM to human MCL-1 in a TR-FRET assay by displacing a fluorescently labeled peptide derived from the pro-apoptotic protein BAK . This displacement destabilizes the BIM/MCL-1 association, leading to apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . By inhibiting MCL-1, this compound disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, triggering programmed cell death .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol , which suggests that it could be administered in a suitable solvent for in vivo studies.
Result of Action
This compound inhibits cell growth in a panel of acute myeloid leukemia (AML) cell lines . It decreases blood, bone marrow, and spleen leukemic burden, reduces splenomegaly, and increases survival in a MV4-11 disseminated AML mouse xenograft model when administered at a dose of 75 mg/kg .
Analyse Biochimique
Biochemical Properties
VU0661013 exhibits a K_i of 97±30 pM to human MCL-1 in a TR-FRET assay by displacing a fluorescently labeled peptide derived from the pro-apoptotic protein BAK . This compound does not significantly inhibit BCL-xL (K_i >40 μM) or BCL-2 (K_i =0.73 μM) . This indicates that this compound has a high affinity for MCL-1 and can interact with it to inhibit its function .
Cellular Effects
This compound has been shown to inhibit cell growth in a panel of acute myeloid leukemia (AML) cell lines . It decreases blood, bone marrow, and spleen leukemic burden, reduces splenomegaly, and increases survival in a MV4-11 disseminated AML mouse xenograft model when administered at a dose of 75 mg/kg . This suggests that this compound has a significant impact on cell function and can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves destabilizing the association between BIM and MCL-1, leading to apoptosis in AML . This effect is also observed in Venetoclax-resistant cells and patient-derived xenografts . The compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound has been shown to have a dose-dependent decrease in tumor burden, nearly eliminating the MV-4-11 cells at the 75 mg/kg dose in the blood, bone marrow, and spleen
Dosage Effects in Animal Models
In animal models, this compound has been shown to have a dose-dependent effect. After establishing disseminated leukemia, NSGS mice are dosed intraperitoneally with 10, 25 or 75 mg/kg of this compound daily for 21 days . The treatment results in a dose-dependent decrease in tumor burden
Metabolic Pathways
Given its role as an MCL-1 inhibitor, it is likely that it interacts with enzymes or cofactors involved in apoptosis and cell survival pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de VU0661013 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage ultérieur. La voie de synthèse détaillée et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement. L'approche générale implique l'utilisation de techniques de synthèse organique avancées, y compris les réactions de couplage catalysées au palladium, les substitutions nucléophiles et les transformations sélectives de groupes fonctionnels .
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela comprend la mise à l'échelle des réactions, l'optimisation des conditions de réaction telles que la température, la pression et les systèmes de solvants, et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
VU0661013 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants
Réactions de substitution: Impliquent généralement des nucléophiles tels que les amines ou les thiols dans des conditions basiques.
Réactions d'oxydation: Peuvent être réalisées en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction: Impliquent souvent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés de this compound avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent conduire à la formation d'analogues oxydés ou réduits .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie: Utilisé comme composé de référence pour étudier l'inhibition de MCL-1 et ses effets sur les processus cellulaires.
Biologie: Employé dans la recherche pour comprendre le rôle de MCL-1 dans l'apoptose et la survie cellulaire.
Médecine: Enquête sur ses applications thérapeutiques potentielles dans le traitement des cancers, en particulier ceux qui résistent aux autres traitements.
Industrie: Utilisé dans le développement de nouveaux médicaments anticancéreux et dans l'étude des mécanismes de résistance aux médicaments
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement à MCL-1 et en l'inhibant, une protéine qui joue un rôle crucial dans la survie cellulaire en empêchant l'apoptose. En inhibant MCL-1, this compound déstabilise l'association entre MCL-1 et les protéines pro-apoptotiques telles que BIM, conduisant à l'activation de la voie apoptotique et à la mort cellulaire subséquente. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses qui dépendent de MCL-1 pour leur survie .
Comparaison Avec Des Composés Similaires
Composés similaires
Venetoclax: Un inhibiteur sélectif de BCL-2, un autre membre de la famille BCL-2.
ABT-737: Inhibe à la fois BCL-2 et BCL-xL.
A-1210477: Un inhibiteur sélectif de MCL-1, similaire à VU0661013.
Unicité
This compound est unique par sa haute sélectivité pour MCL-1 par rapport aux autres protéines de la famille BCL-2, telles que BCL-xL et BCL-2. Cette sélectivité réduit les effets hors cible et améliore son efficacité dans l'induction de l'apoptose dans les cellules cancéreuses dépendantes de MCL-1. De plus, this compound a montré une activité dans les cellules résistantes aux autres inhibiteurs de la famille BCL-2, ce qui en fait un outil précieux pour surmonter la résistance aux médicaments .
Propriétés
IUPAC Name |
3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H39Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes VU661013 a promising candidate for AML treatment?
A: AML cells often exhibit upregulated levels of MCL1, an anti-apoptotic protein that contributes to resistance against venetoclax, a BCL2 inhibitor. [, ] VU661013 demonstrates potent and selective inhibition of MCL1, disrupting the BIM/MCL1 association and inducing apoptosis even in venetoclax-resistant AML cells. [] This suggests its potential as a single agent or in combination therapy with venetoclax.
Q2: How does resistance to bortezomib connect to MCL1 and VU661013's role?
A: Bortezomib resistance poses a significant challenge in Multiple Myeloma (MM) treatment. [, ] Research indicates that overexpression of MCL1 contributes to resistance against bortezomib and venetoclax. [] Notably, VU661013 demonstrates superior efficacy against bortezomib-resistant MM cells compared to other MCL1 inhibitors like S63845 and AZD5991. [] This highlights its potential in tackling bortezomib resistance by targeting MCL1.
Q3: Can VU661013 be combined with other therapies for enhanced efficacy?
A: Studies indicate a synergistic effect when VU661013 is combined with venetoclax in murine AML models. [] Furthermore, combining VU661013 with ABT-263, a Bcl-2 and Bcl-xL inhibitor, showed promise in preclinical models of estrogen receptor-positive breast cancers, where Mcl-1 upregulation drives ABT-263 resistance. [] This suggests that strategically combining VU661013 with other targeted therapies may enhance treatment efficacy in various cancers.
Q4: Are there any predictive tools for identifying patients who might benefit from VU661013 treatment?
A: Research suggests that BH3 profiling of patient samples can predict cellular responses to MCL1 and BCL2 inhibitors, indicating its potential in guiding personalized treatment strategies. [] This approach could help identify AML patients who might benefit most from VU661013, either alone or in combination therapy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



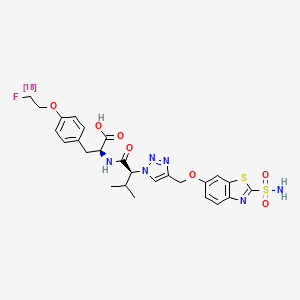

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)
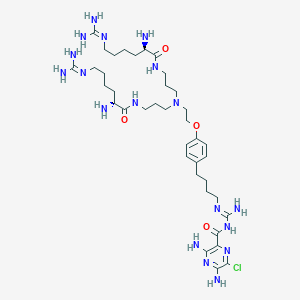
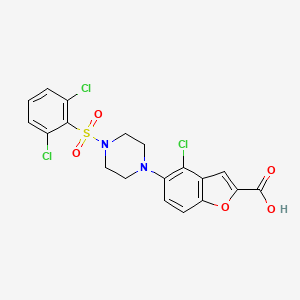
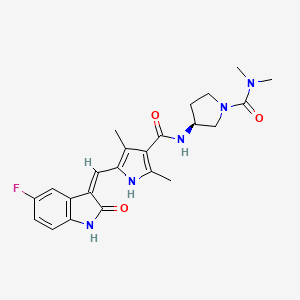
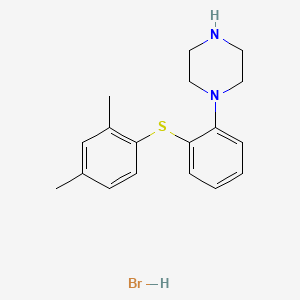
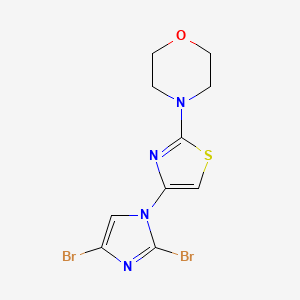

![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B611715.png)
